Solifenacin Succinate is the succinate salt form of Solifenacin, a competitive muscarinic receptor antagonist with a higher selectivity for the M3 receptor subtype. [] It is frequently employed in scientific research to investigate muscarinic receptor pathways and explore potential therapeutic targets for various conditions.
Solifenacin hydrochloride is classified as a competitive muscarinic receptor antagonist. It specifically targets M3 muscarinic receptors in the bladder, where it inhibits detrusor muscle contractions. The compound is chemically categorized under the class of antimuscarinic agents and is utilized in urology to manage symptoms associated with overactive bladder syndrome .
The synthesis of solifenacin hydrochloride has been optimized through various methods. A notable approach involves a seven-step synthesis using commercially available phenylethylamine and benzoyl chloride as starting materials. This method employs a catalyst, zinc triflate (Zn(OTf)₂), which enhances the yield and simplifies the process. The synthesis can be summarized as follows:
Alternative methods have also been developed that utilize milder conditions and one-pot procedures, allowing for more efficient industrial production .
The molecular formula of solifenacin hydrochloride is CHClNO. Its structure features a quinuclidine moiety linked to a tetrahydroisoquinoline derivative:
The three-dimensional conformation plays a significant role in its interaction with muscarinic receptors, influencing its efficacy as an antagonist .
Solifenacin undergoes several chemical transformations during its synthesis and metabolism:
Solifenacin exerts its therapeutic effects by antagonizing muscarinic acetylcholine receptors, particularly the M3 subtype found predominantly in the bladder:
The drug's selectivity for M3 receptors over M2 receptors contributes to its favorable side effect profile .
Solifenacin hydrochloride possesses several key physical and chemical properties:
These properties are essential for its formulation into effective pharmaceutical preparations .
The primary application of solifenacin hydrochloride is in the treatment of overactive bladder syndrome. Its effectiveness in reducing urinary urgency has made it a preferred choice among antimuscarinic agents:
Additionally, ongoing research aims to explore its efficacy against other gastrointestinal disorders due to its action on muscarinic receptors .
Regioselective N-oxidation of the quinuclidine moiety represents a critical step in solifenacin synthesis, requiring precise control to avoid over-oxidation and byproduct formation. Modern methodologies employ molybdenum-based catalysts (MoO~3~) under aqueous conditions, achieving >95% regioselectivity for the tertiary amine oxidation while preserving the carbamate functionality. This specificity is achieved through careful modulation of reaction pH (7.5-8.5) and temperature (60-70°C), suppressing the formation of N,N-dioxide impurities that historically plagued this transformation [1].
Recent advances utilize perfluorinated phase-transfer catalysts to facilitate oxidation in biphasic systems (toluene/water), enabling catalyst recycling and reducing heavy metal contamination. This approach decreases reaction time from 24 hours to 8 hours while maintaining yields above 92%. The table below compares oxidation methodologies:
Table 1: N-Oxidation Method Comparison for Quinuclidinyl Intermediates
Oxidant System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|
MoO~3~/H~2~O~2~ | H~2~O/toluene | 60-65 | 8 | 92.5 | 95.8 |
m-CPBA | Dichloromethane | 25-30 | 24 | 85.3 | 88.2 |
H~2~O~2~/urea-H~2~O~2~ | Ethanol | 50-55 | 18 | 78.6 | 82.4 |
The crystalline N-oxide intermediate is purified via pH-controlled recrystallization from isopropanol/water mixtures, effectively removing residual metal catalysts below 10 ppm levels – essential for pharmaceutical compliance [1] [10].
Chiral integrity at the C3 position of the quinuclidine ring is pharmacologically imperative for solifenacin's muscarinic receptor affinity. Industrial synthesis employs asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline precursors using Ir-(S)-P-Phos catalysts (0.1 mol%) in THF at 60°C under 0.2 MPa H~2~ pressure. This methodology delivers enantiomeric excesses of 98% through ligand-accelerated catalysis, where the chiral phosphine ligand creates a stereodifferentiating pocket that favors re-face hydride transfer [6].
Alternative resolution techniques exploit the differential crystallization of diastereomeric tartrate salts from ethanol/water systems. The (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline tartrate displays preferential crystallization behavior with a separation efficiency factor (β) of 2.7, enabling 99.5% chiral purity after two recrystallizations. However, the catalytic asymmetric route increases overall yield by 35% compared to resolution methods by eliminating the racemization-recycle steps [2] [6].
Table 2: Stereocontrol Methods for Key Isoquinoline Intermediate
Method | Chiral Source | ee (%) | Yield (%) | Productivity (kg/m³/day) |
---|---|---|---|---|
Ir-(S)-P-Phos hydrogenation | Catalyst (0.1 mol%) | 98.2 | 95 | 48 |
L-DBTA resolution | Tartaric acid | 99.5 | 60* | 22 |
Enzymatic resolution | Lipase B | 97.8 | 52 | 18 |
*Theoretical maximum yield for resolution methods is 50% without racemization
Carbamate formation between (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and quinuclidin-3-yl chloroformate demands strict anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate. Process intensification studies reveal that in-situ chloroformate generation from diphenyl carbonate and oxalyl chloride in toluene at -10°C minimizes degradation pathways. Employing sodium hydride (1.05 equiv) as base rather than triethylamine suppresses N-alkylation byproducts, enhancing reaction yield from 68% to 92% [1] [10].
Solvent optimization demonstrates that polar aprotic solvents (tetrahydrofuran, 2-methyltetrahydrofuran) accelerate the reaction through enhanced cation solvation. The table below illustrates solvent effects:
Table 3: Solvent Optimization in Carbamate Coupling Reaction
Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|---|
Toluene | Et~3~N | 25 | 8 | 68 | 12% Isoquinoline dimer |
Tetrahydrofuran | NaH | 0-5 | 2 | 92 | <0.5% Dimer |
2-Me-THF | NaH | 0-5 | 1.5 | 94 | <0.3% Dimer |
Dichloromethane | Na~2~CO~3~ | 25 | 6 | 75 | 8% Chloro impurity |
Reaction monitoring via in-line FTIR enables real-time tracking of the isocyanate intermediate (2270 cm⁻¹), allowing precise reaction quenching that prevents over-reaction and epimerization at the stereogenic center [10].
Solifenacin manufacturing has incorporated solvent reduction strategies through direct compression tablet technology, eliminating ethanol/water-intensive wet granulation. This innovation reduces solvent consumption from 1200 L/kg API to <50 L/kg, while simultaneously preventing amorphous form generation that accelerates degradation under humidity [2].
Catalytic reaction redesign has replaced stoichiometric reagents in critical steps:
Life cycle analysis demonstrates a 65% reduction in process mass intensity (PMI) through these innovations, with E-factor reduction from 86 to 29 kg waste/kg API. Particularly impactful is the implementation of membrane-based solvent recovery that achieves >95% tetrahydrofuran recapture from reaction streams, diminishing both environmental impact and raw material costs [2] [7].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: